QPX7728: A Technical Guide to a Novel Broad-Spectrum β-Lactamase Inhibitor
QPX7728: A Technical Guide to a Novel Broad-Spectrum β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
QPX7728 is a next-generation, ultra-broad-spectrum β-lactamase inhibitor (BLI) currently in clinical development.[1][2] It belongs to the cyclic boronate class of compounds and has demonstrated potent activity against a wide array of serine- and metallo-β-lactamases, which are key drivers of antibiotic resistance in Gram-negative bacteria.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative inhibitory data, and relevant experimental methodologies for QPX7728.
Chemical Structure
QPX7728, also known as xeruborbactam, is a bicyclic boronate compound.[1] Its rigid structure is a key feature, contributing to its high potency and broad spectrum of activity.[1]
Chemical Name (IUPAC): (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1][5]benzoxaborinine-4-carboxylic acid
Molecular Formula: C₁₀H₈BFO₄
SMILES: B1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)O)O
2D Structure:
Mechanism of Action
QPX7728 functions as a potent inhibitor of a wide range of β-lactamase enzymes, including those from Ambler classes A, B, C, and D.[1][6] Its mechanism of action involves the formation of a covalent adduct with the active site of these enzymes.[1] For serine β-lactamases, the boron atom of QPX7728 forms a covalent bond with the catalytic serine residue.[1] In the case of metallo-β-lactamases, it interacts with the catalytic water molecule in the active site.[1] This inhibition is reversible, but the complex formed with serine β-lactamases can be long-lived, effectively inactivating the enzyme.[6][7] By inhibiting these enzymes, QPX7728 protects β-lactam antibiotics from degradation, restoring their efficacy against resistant bacterial strains.
The following diagram illustrates the inhibitory action of QPX7728 on various β-lactamase classes, thereby protecting β-lactam antibiotics.
Caption: Mechanism of QPX7728 action.
Quantitative Inhibitory Data
The inhibitory potency of QPX7728 against a variety of purified β-lactamase enzymes has been determined and is summarized in the table below. The data are presented as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
| β-Lactamase | Ambler Class | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| CTX-M-15 | A | 1-3 | - | [2][3] |
| KPC-2 | A | 2.9 | - | [2][3] |
| SHV-12 | A | 1-3 | - | [3] |
| TEM-43 | A | 1-3 | - | [3] |
| NDM-1 | B | 55 | 32 | [2][7] |
| VIM-1 | B | 14 | 7.5 | [2][7] |
| IMP-1 | B | 610 | 240 | [2][7] |
| P99 | C | 22 | - | [2] |
| OXA-23 | D | 1-2 | - | [2][7] |
| OXA-48 | D | 1-2 | - | [2][7] |
Experimental Protocols
The following is a generalized methodology for determining the inhibitory activity of QPX7728 against β-lactamases, based on commonly cited experimental procedures.
Determination of IC₅₀ Values
The IC₅₀ values, representing the concentration of QPX7728 required to inhibit 50% of the β-lactamase activity, are typically determined using a spectrophotometric assay.
Workflow Diagram:
Caption: Workflow for IC₅₀ determination.
Methodology:
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Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes are diluted to a working concentration in an appropriate buffer (e.g., phosphate buffer). A series of dilutions of QPX7728 are prepared.
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Pre-incubation: The enzyme solution is pre-incubated with varying concentrations of QPX7728 for a defined period to allow for inhibitor binding.
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Reaction Initiation: The enzymatic reaction is initiated by the addition of a chromogenic β-lactam substrate, such as nitrocefin.
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Spectrophotometric Monitoring: The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
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Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control without the inhibitor. The IC₅₀ value is then calculated by fitting the data to a dose-response curve using non-linear regression analysis.
Determination of Kᵢ Values
For a more detailed characterization of the inhibition kinetics, the inhibition constant (Kᵢ) is determined.
Methodology:
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Kinetic Measurements: The initial rates of substrate hydrolysis are measured at various substrate concentrations in the presence of different fixed concentrations of QPX7728.
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Data Analysis: The data are analyzed using kinetic models, such as the Michaelis-Menten equation for competitive inhibition. The Kᵢ is determined by global fitting of the data or by analyzing replots of the kinetic parameters (e.g., Dixon or Lineweaver-Burk plots). This allows for the determination of the mode of inhibition (e.g., competitive, non-competitive) and the affinity of the inhibitor for the enzyme. For slowly reversible inhibitors, progress curve analysis is often employed to determine the on- and off-rates of inhibitor binding.
Conclusion
QPX7728 is a promising, potent, and ultra-broad-spectrum β-lactamase inhibitor with a well-defined chemical structure and mechanism of action. The quantitative data demonstrate its ability to inhibit a wide range of clinically relevant β-lactamases, including challenging metallo-β-lactamases. The provided experimental methodologies offer a basis for the further investigation and characterization of this and other novel β-lactamase inhibitors.
References
- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
